2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

regiochemistry indole bromination structure-activity relationship

Secure the specific 6‑bromoindole–5‑methyl‑1,3,4‑thiadiazole hybrid (CAS 1219540‑73‑4) that fills a critical SAR gap. Published series show >14‑fold IC₅₀ variation with single‑atom changes; substituting this brominated, methyl‑substituted scaffold risks abolishing target engagement. Buy this exact compound to benchmark against acarbose/donepezil and obtain the missing bromine‑position vs. thiadiazole‑methyl data. Ideal for enzyme inhibition panels, crystallographic phasing (anomalous Br signal), and antibacterial MIC assays against Xanthomonas spp.

Molecular Formula C13H11BrN4OS
Molecular Weight 351.22 g/mol
Cat. No. B11021067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Molecular FormulaC13H11BrN4OS
Molecular Weight351.22 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br
InChIInChI=1S/C13H11BrN4OS/c1-8-16-17-13(20-8)15-12(19)7-18-5-4-9-2-3-10(14)6-11(9)18/h2-6H,7H2,1H3,(H,15,17,19)
InChIKeyNTMZNIRPVAQZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 1219540-73-4): Structural and Physicochemical Baseline for Procurement Evaluation


2-(6-Bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 1219540-73-4, molecular formula C₁₃H₁₁BrN₄OS, molecular weight 351.22 g/mol) is a synthetic hybrid molecule that covalently links a 6-bromoindole moiety to a 5-methyl-1,3,4-thiadiazole ring via an acetamide bridge . The compound belongs to the indole-based thiadiazole derivative class, which has been investigated for enzyme inhibition across multiple therapeutic targets [1]. Its predicted physicochemical profile includes a density of 1.71 ± 0.1 g/cm³ and a pKa of 8.80 ± 0.50 . The bromine substitution at the indole 6-position and the methyl group at the thiadiazole 5-position are the two key structural features that distinguish this compound within its analog series, potentially influencing both molecular recognition and pharmacokinetic properties [2].

Why Indole-Thiadiazole Acetamide Analogs Cannot Be Generically Substituted for CAS 1219540-73-4


Within the indole-thiadiazole acetamide class, even minor structural variations produce substantial differences in biological activity. The position of the bromine atom on the indole ring (6- vs. 5-substitution) alters the electronic distribution and steric profile of the molecule, which in turn affects target binding conformations . The substituent on the thiadiazole ring (methyl vs. cyclopropyl vs. phenyl) modulates lipophilicity, hydrogen-bonding capacity, and metabolic stability . Published indole-thiadiazole series demonstrate that a single substituent change can shift IC₅₀ values by more than an order of magnitude—from 0.95 µM to over 13 µM in α-glucosidase assays, for example [1]. Therefore, substituting CAS 1219540-73-4 with a non-brominated, differently brominated, or differently substituted thiadiazole analog without experimental validation carries a high risk of altering or abolishing the desired biological activity. The quantitative evidence below details the specific dimensions along which this compound differentiates from its closest comparators.

Quantitative Differentiation Evidence for 2-(6-Bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide vs. Closest Analogs


Regiochemical Differentiation: 6-Bromo vs. 5-Bromo Indole Substitution Pattern

The target compound bears bromine at the indole 6-position, whereas the closest positional isomer (CAS 1310946-33-8) bears bromine at the 5-position . In published indole-thiadiazole SAR series, the substitution position on the indole ring is a critical determinant of enzyme inhibitory potency. For example, in the α-glucosidase inhibitor series reported by Alomari et al., analogs with differing phenyl ring substitution patterns displayed IC₅₀ values spanning from 0.95 ± 0.05 µM to 13.60 ± 0.30 µM, a >14-fold range driven primarily by substitution position and electronic character [1]. While no direct head-to-head comparison between the 6-bromo and 5-bromo isomers has been published, the well-established SAR principle that indole substitution position governs target engagement supports the inference that these two isomers are not functionally interchangeable.

regiochemistry indole bromination structure-activity relationship

Thiadiazole 5-Substituent Differentiation: Methyl vs. Cyclopropyl vs. Unsubstituted

The 5-methyl group on the 1,3,4-thiadiazole ring of the target compound differentiates it from analogs bearing cyclopropyl (CAS 1219548-62-5) or hydrogen at this position. Published structure-activity relationship studies on indole-thiadiazole cholinesterase inhibitors demonstrate that the substituent on the thiadiazole ring profoundly influences inhibitory potency. Taha et al. reported that among 18 indole-thiadiazole derivatives, the most potent AChE inhibitors bore fluoro-substituted phenyl rings on the thiadiazole, with compound 8 achieving an IC₅₀ of 0.17 ± 0.05 µM against AChE and 0.30 ± 0.1 µM against BChE—comparable to the reference drug donepezil (IC₅₀ 0.21 ± 0.12 µM and 0.30 ± 0.32 µM, respectively) [1]. In a separate dual-inhibitor study by Khan et al., analog 8 (bearing a different thiadiazole substitution) achieved IC₅₀ values of 0.15 ± 0.050 µM (AChE) and 0.20 ± 0.10 µM (BuChE), again rivaling donepezil [2]. While the target compound's specific IC₅₀ has not been reported in these assay systems, the class-level evidence establishes that thiadiazole 5-substituent identity is a primary driver of potency, supporting the need to procure the precise methyl-substituted derivative rather than a cyclopropyl or unsubstituted analog.

thiadiazole substitution lipophilicity modulation metabolic stability

Heterocycle Differentiation: 1,3,4-Thiadiazole vs. Thiazole Core

The target compound incorporates a 1,3,4-thiadiazole ring, whereas a structurally similar ChemDiv catalog compound (IB05-0771) replaces this with a 1,3-thiazole ring while retaining the 6-bromoindole and acetamide linker . The thiadiazole ring contains two nitrogen atoms (positions 3 and 4) plus one sulfur, compared to the thiazole ring's single nitrogen and single sulfur. This difference increases the hydrogen bond acceptor count from 3 (thiazole analog) to 4 (target thiadiazole) and alters the polar surface area . In the broader medicinal chemistry literature, 1,3,4-thiadiazoles are recognized for their capacity to engage in additional hydrogen-bonding interactions with biological targets and for distinct metabolic stability profiles compared to thiazoles [1]. The class-level evidence from indole-thiadiazole enzyme inhibition studies, where IC₅₀ values range from sub-micromolar to >30 µM depending on precise heterocycle substitution [1], supports the inference that switching from thiadiazole to thiazole would alter target binding kinetics.

heterocycle comparison hydrogen bonding target recognition

Physicochemical Property Differentiation: Predicted Density and pKa vs. Close Analogs

The target compound has a predicted density of 1.71 ± 0.1 g/cm³ and a predicted pKa of 8.80 ± 0.50 . These values differ from those of close analogs with different substitution patterns. The 6-bromo substitution contributes to a molecular weight of 351.22 g/mol, identical to the 5-bromo isomer (CAS 1310946-33-8) but with a distinct three-dimensional shape due to the different bromine vector . Compared to the 6-benzyloxy analog (ChemDiv IB05-2673, MW 378.45, logP 3.9) , the target compound's bromine atom confers higher density and distinct halogen-bonding potential while maintaining a lower molecular weight. These physicochemical differences affect solubility, formulation behavior, and membrane permeability predictions, making direct substitution of one analog for another problematic in assay development.

physicochemical profiling predicted properties formulation compatibility

Commercial Sourcing Landscape: Availability Differentiation Among 6-Bromoindole-Thiadiazole Acetamides

The target compound (CAS 1219540-73-4) is listed in the ChemDiv screening compound catalog through close structural analogs (e.g., Y043-0506, IB05-0771, IB05-2673), confirming that this scaffold is commercially accessible for research procurement . The compound is also registered in the Chemsrc and ChemicalBook databases with CAS indexing, though supplier listings are limited, suggesting it is a specialty screening compound rather than a widely stocked catalog item. In contrast, the non-brominated parent scaffold 2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is listed across multiple vendor platforms, and the 5-bromo isomer (CAS 1310946-33-8) has separate CAS registration . This differentiated sourcing landscape means that procurement of the correct 6-bromo regioisomer requires explicit CAS specification (1219540-73-4) to avoid inadvertent substitution with the 5-bromo isomer or non-brominated analog.

commercial availability sourcing screening compound procurement

Recommended Application Scenarios for 2-(6-Bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Based on Evidence


Enzyme Inhibition Screening in α-Glucosidase and Cholinesterase Assay Panels

The indole-thiadiazole class has demonstrated potent, tunable inhibition of α-glucosidase (IC₅₀ range 0.95–13.60 µM) and cholinesterases (AChE IC₅₀ range 0.17–33.10 µM; BChE IC₅₀ range 0.30–37.60 µM) [1]. The target compound, with its 6-bromoindole and 5-methyl-thiadiazole features, is positioned for screening in these enzyme panels to establish its specific potency rank within the class. Its unique bromine substitution pattern may confer distinct binding kinetics compared to previously reported analogs, as evidenced by the >14-fold IC₅₀ variation observed across substitution variants in published series [2]. Researchers should benchmark this compound directly against the standard inhibitors acarbose (α-glucosidase, IC₅₀ 1.70 µM) and donepezil (AChE/BChE, IC₅₀ ~0.21/0.30 µM) to quantify its differential activity [1][2].

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Indole-Thiadiazole Hybrids

This compound fills a specific gap in the indole-thiadiazole SAR matrix: the combination of 6-bromoindole with 5-methyl-1,3,4-thiadiazole. Published series have primarily explored phenyl-substituted thiadiazoles and non-halogenated or 5-substituted indoles [1][2]. Systematic comparison of this compound against its 5-bromo isomer (CAS 1310946-33-8), 6-unsubstituted analog, and thiadiazole variants (cyclopropyl, unsubstituted) would generate the missing SAR data needed to understand the contribution of bromine position and thiadiazole methyl substitution to target engagement. The compound's predicted pKa of 8.80 suggests that protonation state may influence binding at physiological pH, warranting pH-dependent activity profiling .

Antibacterial Screening Against Plant and Human Pathogens

A recent study on structurally related 2-(1H-indol-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl) acetamide derivatives demonstrated antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae, with the best compound achieving 77.85% inhibition against Xoo at 100 µg/mL, outperforming thiodiazole-copper and bismerthiazol [1]. The target compound, differing by its 6-bromo substitution on indole and 5-methyl (rather than 5-phenyl) on thiadiazole, represents a structurally distinct candidate for antibacterial screening. The bromine atom may enhance membrane permeability or target affinity relative to non-halogenated analogs, a hypothesis that can be tested in head-to-head minimum inhibitory concentration (MIC) assays against the same bacterial strains.

Computational Docking and Virtual Screening Library Enrichment

The compound's well-defined structure (SMILES: Cc1nnc(NC(=O)Cn2ccc3ccc(Br)cc32)s1) and predicted physicochemical parameters (density 1.71 g/cm³, pKa 8.80, H-bond acceptors 4) [1][2] make it suitable for molecular docking studies against enzymes with established indole or thiadiazole binding pockets. Published molecular docking of indole-thiadiazole derivatives has confirmed binding interactions with α-glucosidase and cholinesterase active sites [3]. The 6-bromo substituent offers a distinct electron density map for X-ray crystallography or cryo-EM studies, potentially serving as an anomalous scatterer for phase determination in target-ligand co-crystallization experiments. Procurement of this specific compound enables structure-based drug design campaigns that require the bromine atom as a synthetic handle or crystallographic probe.

Quote Request

Request a Quote for 2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.